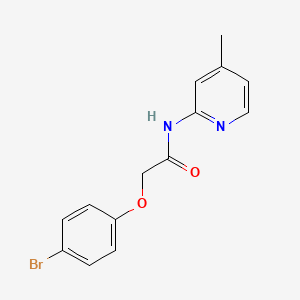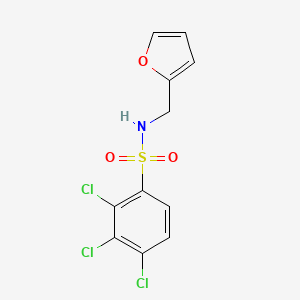
4-acetylphenyl phenoxyacetate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-acetylphenyl phenoxyacetate, also known as APA, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. APA is a white crystalline powder with a molecular formula of C16H14O4 and a molecular weight of 270.28 g/mol.
作用機序
The mechanism of action of 4-acetylphenyl phenoxyacetate is not yet fully understood. However, studies have shown that this compound may act on various biological targets, including cyclooxygenase (COX), nuclear factor kappa B (NF-κB), and tumor necrosis factor-alpha (TNF-α). This compound has been found to inhibit the activity of COX, which is an enzyme that plays a key role in the inflammatory response. This compound has also been found to inhibit the activation of NF-κB, which is a transcription factor that plays a key role in the regulation of the immune response. Additionally, this compound has been found to inhibit the production of TNF-α, which is a cytokine that plays a key role in the inflammatory response.
Biochemical and Physiological Effects:
Studies have shown that this compound has various biochemical and physiological effects. This compound has been found to have anti-inflammatory, analgesic, and antipyretic properties. This compound has also been found to have antioxidant properties, which may help to protect against oxidative stress. Additionally, this compound has been found to have neuroprotective properties, which may help to protect against neurodegenerative diseases.
実験室実験の利点と制限
4-acetylphenyl phenoxyacetate has several advantages for lab experiments. This compound is relatively easy to synthesize and purify, which makes it a convenient compound for use in various experiments. Additionally, this compound has been extensively studied, which means that there is a large body of literature available on its properties and potential applications.
However, there are also limitations to the use of this compound in lab experiments. This compound is a relatively expensive compound, which may limit its use in experiments that require large quantities of the compound. Additionally, this compound has been found to be toxic to certain cell types, which may limit its use in some experiments.
将来の方向性
There are several future directions for research on 4-acetylphenyl phenoxyacetate. One area of research could focus on the development of new synthesis methods for this compound that are more efficient and cost-effective. Another area of research could focus on the identification of new biological targets for this compound and the elucidation of its mechanism of action. Additionally, future research could focus on the development of new applications for this compound in various fields, such as drug discovery, material science, and environmental science.
合成法
4-acetylphenyl phenoxyacetate can be synthesized through a multistep reaction process. The first step involves the reaction of 4-acetylphenol with sodium hydroxide to form the sodium salt of 4-acetylphenol. The second step involves the reaction of the sodium salt of 4-acetylphenol with ethyl chloroacetate to form this compound. The final step involves the purification of the product through recrystallization.
科学的研究の応用
4-acetylphenyl phenoxyacetate has been extensively studied for its potential applications in various fields, including medicinal chemistry, material science, and environmental science. In medicinal chemistry, this compound has been found to have anti-inflammatory, analgesic, and antipyretic properties. This compound has also been studied for its potential use in the treatment of cancer, Alzheimer's disease, and Parkinson's disease.
In material science, this compound has been found to have potential applications in the synthesis of polymers and liquid crystals. This compound has also been studied for its potential use in the manufacture of electronic devices, such as organic light-emitting diodes (OLEDs) and solar cells.
In environmental science, this compound has been studied for its potential use in the removal of heavy metals from contaminated water. This compound has also been found to have potential applications in the synthesis of biodegradable polymers.
特性
IUPAC Name |
(4-acetylphenyl) 2-phenoxyacetate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14O4/c1-12(17)13-7-9-15(10-8-13)20-16(18)11-19-14-5-3-2-4-6-14/h2-10H,11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DTIBXSPFOVBNLI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=C(C=C1)OC(=O)COC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-(3,4-dimethylphenoxy)-N-{[(3,5-dimethylphenyl)amino]carbonothioyl}acetamide](/img/structure/B5823587.png)
![ethyl 4-[({[2-(4-fluorophenyl)ethyl]amino}carbonyl)amino]benzoate](/img/structure/B5823588.png)
![3-chloro-5-hydroxy-6H-anthra[1,9-cd]isoxazol-6-one](/img/structure/B5823599.png)
![N-[4-(1-azepanylcarbonyl)phenyl]-2-furamide](/img/structure/B5823604.png)


![N-isopropyl-4-methyl-N-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}benzamide](/img/structure/B5823620.png)
![N-methyl-2-(5,6,7,8-tetrahydro-4H-cyclohepta[b]thien-2-ylcarbonyl)hydrazinecarbothioamide](/img/structure/B5823632.png)
methyl]-4-nitrobenzenesulfonamide](/img/structure/B5823636.png)
![3-methyl-N-[2-(3-pyridinyl)-1,3-benzoxazol-5-yl]butanamide](/img/structure/B5823646.png)
![4-[(dimethylamino)methylene]-2-(4-methoxyphenyl)-1,3-oxazol-5(4H)-one](/img/structure/B5823676.png)

![4-{4-[(2-methyl-2-propen-1-yl)oxy]benzylidene}-2-phenyl-1,3-oxazol-5(4H)-one](/img/structure/B5823685.png)
